2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Description
2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide (C₁₇H₁₆INO₄; MW: 425.222 g/mol) is a halogenated acetamide derivative characterized by a phenoxy backbone substituted with formyl, iodo, and methoxy groups at positions 4, 2, and 6, respectively. The acetamide moiety is linked to a 4-methylphenyl group, distinguishing it from structurally related compounds . It is cataloged under ZX-AC000942, with 95% purity and storage recommendations at +4°C .
Properties
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECMTRMDGTZJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Iodine vs. Halogen Replacement : The iodine atom in the target compound increases molecular weight and lipophilicity compared to bromine (Y501-6210) or nitro (CAS 247592-74-1) analogues. Iodine’s polarizability may enhance van der Waals interactions in biological systems .
- Acetamide Substituents : The 4-methylphenyl group balances hydrophobicity and metabolic stability, whereas methoxy (ZX-AC000943) or nitro (CAS 247592-74-1) groups introduce polarity or electronic effects that could influence solubility and receptor binding .
Table 2: Activity Trends in Acetamide Derivatives
Key Insights :
- The 4-methylphenyl group in the target compound aligns with structural motifs in thiazolidin-4-one derivatives (), where it promotes antiproliferative effects.
- The methoxy group in pyridazinone agonists () and nitro group in CAS 247592-74-1 () demonstrate how electron-donating or withdrawing substituents modulate receptor interactions. The iodine in the target compound may similarly influence binding kinetics.
Preparation Methods
Iodination of 4-Hydroxy-3-Methoxybenzaldehyde
The iodination step introduces the iodine atom at the ortho position relative to the hydroxyl group. A typical procedure involves:
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Reacting 4-hydroxy-3-methoxybenzaldehyde with iodine monochloride (ICl) in acetic acid at 60–70°C for 6–8 hours.
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Yields are moderated (60–75%) due to competing diiodination, necessitating careful stoichiometric control.
Reaction Conditions Table
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| ICl (1.1 eq) | Acetic acid | 65°C | 7 hrs | 68% |
| N-Iodosuccinimide | DCM | 25°C | 12 hrs | 55% |
Protection of the Phenolic Hydroxyl Group
Prior to formylation, the phenolic -OH is protected as a methoxy group using methyl iodide and potassium carbonate in acetone. This step prevents unwanted side reactions during subsequent functionalization.
Formation of the Acetamide Moiety
Synthesis of N-(4-Methylphenyl)chloroacetamide
4-Methylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield the chloroacetamide derivative. The reaction is exothermic, requiring temperature control (0–5°C) to minimize decomposition.
Key Parameters
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Stoichiometry: 1:1 molar ratio of aniline to chloroacetyl chloride.
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Purification: Recrystallization from ethanol/water (yield: 85–90%).
Coupling of Phenolic Intermediate and Acetamide
Nucleophilic Aromatic Substitution
The phenolic intermediate (4-formyl-2-iodo-6-methoxyphenol) reacts with N-(4-methylphenyl)chloroacetamide in the presence of a base (e.g., potassium carbonate) in anhydrous DMF at 80–90°C. The reaction proceeds via an SNAr mechanism, with the phenoxide ion displacing the chloride.
Optimization Insights
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Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in driving the reaction to completion.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the phenoxide intermediate.
Reaction Profile Table
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 85°C | 12 hrs | 72% |
| Cs₂CO₃ | DMSO | 90°C | 10 hrs | 78% |
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids. Alternative methods include column chromatography (silica gel, ethyl acetate/hexane), though crystallization is preferred for scalability.
Analytical Data
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¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, Ar-H), 4.72 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Traditional vs. Catalytic Approaches
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
- Iodo-functionalization : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) at controlled temperatures (0–5°C) to avoid over-iodination .
- Acetamide Coupling : React the intermediate phenolic compound with 4-methylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures ≥95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., formyl proton at δ ~9.8–10.2 ppm; iodinated aromatic protons downfield-shifted) .
- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₅INO₄: 456.02) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts to resolve ambiguities in aromatic proton assignments .
- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond angles and substituent orientations (e.g., methoxy vs. formyl group positioning) .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in complex spectra .
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Pathway Modeling : Use quantum mechanical calculations (e.g., Gaussian 16) to predict activation energies for iodination and coupling steps, identifying optimal catalysts and solvents .
- Machine Learning : Train models on existing reaction databases to predict yields under varying conditions (e.g., temperature, solvent polarity) and reduce trial-and-error experimentation .
- Solvent Screening : COSMO-RS simulations evaluate solvent compatibility to minimize side reactions (e.g., hydrolysis of the formyl group) .
Q. What are the challenges in scaling up the synthesis, and how can they be addressed?
- Methodological Answer :
- Batch vs. Continuous Flow : Transitioning from batch reactors to microfluidic systems improves heat/mass transfer, critical for exothermic iodination steps .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation and impurity control .
- Waste Mitigation : Use green chemistry principles (e.g., replace DMF with cyclopentyl methyl ether) to reduce environmental impact .
Data Contradiction Analysis
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to normalize variability .
- Impact of Purity : Correlate bioactivity with HPLC-determined purity; repurify batches showing anomalous results .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with assays .
Reference Table: Key Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 10.2 (s, 1H, CHO), 8.1 (d, 1H, aromatic), 3.9 (s, 3H, OCH₃) | |
| ¹³C NMR (100 MHz) | δ 190.5 (CHO), 162.1 (C-I), 55.8 (OCH₃), 168.3 (amide C=O) | |
| HRMS (ESI+) | m/z 456.02 [M+H]⁺ (calc. for C₁₇H₁₅INO₄: 456.02) | |
| FT-IR | 1680 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O), 750 cm⁻¹ (C-I) |
Notes
- Methodological Focus : Emphasized experimental design, validation techniques, and computational integration.
- Advanced Topics : Included scaling challenges, data contradiction resolution, and AI/ML applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
